N-[2-(4-iodophenoxy)ethyl]butan-1-amine;oxalic acid
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Overview
Description
N-[2-(4-iodophenoxy)ethyl]butan-1-amine;oxalic acid is a chemical compound that consists of an amine group attached to a butane chain, which is further connected to an iodophenoxy group The compound is paired with oxalic acid, forming a salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-iodophenoxy)ethyl]butan-1-amine typically involves the reaction of 4-iodophenol with 2-chloroethylamine to form the intermediate 2-(4-iodophenoxy)ethylamine. This intermediate is then reacted with butan-1-amine under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-iodophenoxy)ethyl]butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the iodophenoxy group to a phenol group.
Substitution: The iodophenoxy group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce various derivatives depending on the substituent introduced.
Scientific Research Applications
N-[2-(4-iodophenoxy)ethyl]butan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-[2-(4-iodophenoxy)ethyl]butan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The iodophenoxy group can facilitate binding to specific sites, while the amine group may participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-iodophenoxy)ethyl]butan-1-amine: Similar structure but with the iodine atom in a different position on the phenoxy group.
N-[2-(4-bromophenoxy)ethyl]butan-1-amine: Similar structure with bromine instead of iodine.
N-[2-(4-chlorophenoxy)ethyl]butan-1-amine: Similar structure with chlorine instead of iodine.
Uniqueness
N-[2-(4-iodophenoxy)ethyl]butan-1-amine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with other molecules
Properties
IUPAC Name |
N-[2-(4-iodophenoxy)ethyl]butan-1-amine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18INO.C2H2O4/c1-2-3-8-14-9-10-15-12-6-4-11(13)5-7-12;3-1(4)2(5)6/h4-7,14H,2-3,8-10H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCYGGHRNOFITL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOC1=CC=C(C=C1)I.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20INO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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